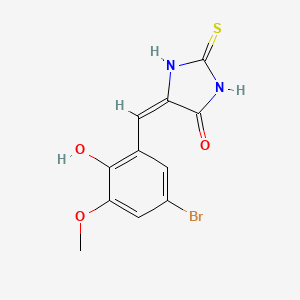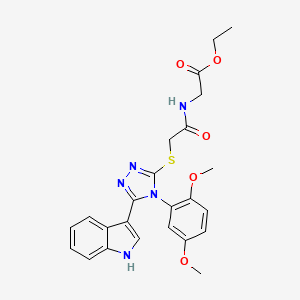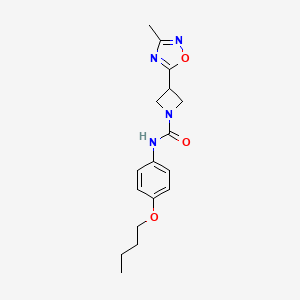![molecular formula C27H25ClN6OS B2952570 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-58-7](/img/structure/B2952570.png)
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C27H25ClN6OS and its molecular weight is 517.05. The purity is usually 95%.
BenchChem offers high-quality N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a part of a broader class of chemicals that have been synthesized and studied for their diverse chemical properties and potential applications in scientific research. For instance, the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has been explored under palladium-catalyzed Buchwald–Hartwig coupling reactions, highlighting the compound's relevance in organic synthesis and chemical research (Nowak et al., 2015). These compounds, including similar structures to the one , have shown significant anticancer activity, suggesting potential applications in medicinal chemistry.
Biological and Pharmacological Research
Extensive research has been conducted on the biological and pharmacological activities of quinazoline derivatives, which includes compounds structurally related to N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide. For example, the design and synthesis of novel quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against various cancer cell lines (Li et al., 2020). This underscores the compound's relevance in the development of new anticancer therapies.
Antimicrobial and Antifungal Applications
Compounds with similar structures have been evaluated for their antimicrobial and antifungal activities. The design, synthesis, and biological evaluation of such compounds have shown significant biological activity against standard bacterial and fungal strains, presenting a promising avenue for the development of new antimicrobial and antifungal agents (ANISETTI & Reddy, 2012).
Potential as Fluorescent Probes
The synthesis and spectroscopic characterization of benzimidazo[1,2-a]quinolines, substituted with nuclei such as piperidine and piperazine, have been investigated for their potential applications as DNA-specific fluorescent probes. These studies indicate the compound's potential utility in biochemical and molecular biology research for the detection and analysis of DNA (Perin et al., 2011).
Mecanismo De Acción
Target of action
The compound contains a piperazine moiety, which is a common structural feature in many drugs. Piperazine derivatives have been found to interact with a variety of targets, including dopamine receptors , histamine receptors , and others.
Mode of action
The exact mode of action would depend on the specific target. For example, if the compound acts on dopamine receptors, it could either inhibit or stimulate the activity of these receptors, leading to changes in neurotransmission .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and distributed throughout the body .
Propiedades
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6OS/c28-19-4-3-5-20(17-19)33-14-12-32(13-15-33)11-10-29-26(35)18-8-9-21-23(16-18)31-27(36)34-24-7-2-1-6-22(24)30-25(21)34/h1-9,16-17H,10-15H2,(H,29,35)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNPBXWYLKBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)



![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
